Vanillin 2',3',4',6'-O-Tetraacetyl-β-D-Glucoside
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Overview
Description
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . It is found in the seed pods of Vanilla planifola . The molecular formula of this compound is C22H26O12 and it has a molecular weight of 482.43 .
Synthesis Analysis
The synthesis of Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside involves the use of a protected intermediate in the synthesis of glucosylated precursor of Vanillin . This compound is used as a biochemical for proteomics research .Molecular Structure Analysis
The IUPAC name of this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate . The InChI Key is RCOAJUUVGFLXIR-QMCAAQAGSA-N .Chemical Reactions Analysis
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a protected intermediate in the synthesis of glucosylated precursor of Vanillin . The reaction sequence in Method E proved equally efficient both with and without isolation of bromide 20 .Physical And Chemical Properties Analysis
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is an off-white solid . It is soluble in Chloroform and Ethyl Acetate .Scientific Research Applications
Bio-vanillin Production and Sustainability
Vanillin, a major flavoring agent, is traditionally obtained through chemical synthesis or from natural vanilla pods. However, the sustainability concerns and the demand for natural labeling have led to increased interest in biotechnological production methods. Bio-vanillin production, using biotechnological processes, offers a sustainable alternative, utilizing renewable resources and microbial biodiversity without generating toxic waste. This method also aligns with consumer trends demanding natural products and supports the use of industrial wastes as substrates, promoting environmental sustainability. The review by Martău, Călinoiu, and Vodnar (2021) emphasizes the advantages of bio-vanillin, including its natural label acceptance by food safety authorities, and the potential for industrial applications through integrated technologies.
Role in Cancer Research
Vanillin derivatives have been explored for their anticancer potential, with studies highlighting the interaction between vanillin compounds and vanilloid receptors on cancer cells. The therapeutic role of vanillin in inhibiting tumor growth is underlined by the modulation of vanilloid receptors, which can lead to either inhibition of cell proliferation or alteration in cellular calcium levels. Rakoczy, Szlasa, Saczko, and Kulbacka (2021) detail the significance of these receptors in the response of cancer cells to vanillin, suggesting its utility in drug design and cancer therapy.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of vanillin and its derivatives are well-documented, offering potential applications in food preservation and as therapeutic agents against pathogenic microorganisms. For instance, Melrose (2019) reviewed the bioactive forms of glucosinolates, including those derived from vanillin, for their anti-tumour and antimicrobial properties. These compounds, through their conversion to bioactive forms like allyl isothiocyanate, exhibit potent antimicrobial activity against a range of pathogens, demonstrating their potential for therapeutic application and food spoilage prevention.
Mechanism of Action
Target of Action
Vanillin 2’,3’,4’,6’-O-Tetraacetyl-β-D-Glucoside is a potential precursor for glucovanillin . Glucovanillin is a glucosylated precursor of vanillin, which is found in the seed pods of Vanilla planifolia . The primary targets of this compound are the enzymes involved in cell wall degradation and glucovanillin hydrolysis .
Mode of Action
The compound interacts with its targets, the enzymes involved in cell wall degradation and glucovanillin hydrolysis, to transform glucovanillin into vanillin . This transformation process involves a series of biochemical reactions that result in the release of vanillin, a primary component of the natural vanilla flavor .
Biochemical Pathways
The biochemical pathway affected by this compound is the glucovanillin to vanillin transformation pathway. This pathway involves a combination of enzyme activities, including those involved in cell wall degradation and glucovanillin hydrolysis . The downstream effects of this pathway include the production of vanillin, which contributes to the characteristic flavor of vanilla .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (48244) and solubility in various solvents .
Result of Action
The result of the compound’s action is the transformation of glucovanillin into vanillin . This transformation contributes to the production of the natural vanilla flavor, which is widely used in the food and beverage industry .
properties
CAS RN |
23598-07-4 |
---|---|
Molecular Formula |
C₂₂H₂₆O₁₂ |
Molecular Weight |
482.43 |
Origin of Product |
United States |
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